Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Description
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20367-38-8) is a benzimidazole derivative characterized by a carbamate group at position 2 and a chlorine substituent at position 6 of the benzimidazole core. This compound is widely utilized as a certified reference material in pharmaceutical and biochemical research . Its structural features, particularly the electron-withdrawing chlorine substituent, influence its physicochemical properties and biological interactions, making it a key candidate for anticancer and antimicrobial studies .
Properties
IUPAC Name |
methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJNRYXCWJNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437546 | |
| Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20367-38-8 | |
| Record name | Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL (5-CHLORO-2-BENZIMIDAZOLYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV37KZ4CRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chloroformate-Mediated Carbamate Formation
The most widely reported method involves reacting 6-chloro-1H-benzo[d]imidazol-2-amine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the chloroformate.
Reaction Mechanism:
Typical Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Base: Triethylamine (TEA) or pyridine (1.2–2.0 equivalents)
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Temperature: 0–5°C (initial), then room temperature
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Reaction Time: 4–12 hours
Optimization Insights:
Isocyanate-Based Synthesis
An alternative route employs methyl isocyanate, though this method is less common due to challenges in handling volatile isocyanates.
Reaction Pathway:
Conditions and Challenges:
Solid-Phase Synthesis for High-Throughput Production
Recent advancements adapt solid-phase synthesis for scalable production. The benzimidazole core is constructed on a resin-bound intermediate, followed by carbamate coupling.
Steps:
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Resin Functionalization: Wang resin pre-loaded with Fmoc-protected amine.
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Cyclization: 4-Chloro-1,2-diaminobenzene cyclized using trimethylsilyl polyphosphate (PPSE).
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Carbamate Formation: On-resin reaction with methyl chloroformate.
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Cleavage: TFA/water (95:5) releases the product.
Advantages:
Precursor Synthesis: 6-Chloro-1H-Benzo[d]Imidazol-2-Amine
The quality of the benzimidazole precursor directly impacts final product yield. Two primary routes are documented:
Cyclization of 4-Chloro-1,2-Diaminobenzene
Procedure:
4-Chloro-1,2-diaminobenzene is heated with cyanogen bromide (BrCN) in ethanol under reflux.
Conditions:
Nitro Reduction and Cyclization
A nitro intermediate route offers higher purity:
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Nitration: 4-Chloro-1-nitrobenzene treated with ammonium sulfide to form 4-chloro-1,2-diaminobenzene.
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Cyclization: As above.
Advantages:
Critical Reaction Parameters and Optimization
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 0.15 | 78 |
| DMF | 36.7 | 0.22 | 72 |
| Acetonitrile | 37.5 | 0.18 | 68 |
Polar aprotic solvents (DMF, acetonitrile) accelerate the reaction but may promote side reactions at elevated temperatures.
Temperature Profile
Chemical Reactions Analysis
Types of Reactions: Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole carbamates.
Scientific Research Applications
Chemistry
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate serves as a versatile building block in synthetic chemistry. It is used as an intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes and Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide in acetic acid | Benzimidazole N-oxides |
| Reduction | Sodium borohydride in methanol | Reduced benzimidazole derivatives |
| Substitution | Sodium methoxide in DMSO | Substituted benzimidazole carbamates |
Biology
The compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent.
Medicine
Research has highlighted the anticancer potential of this compound. It has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Table 2: Anticancer Activity Findings
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| U87 Glioblastoma | 45.2 | Induction of apoptosis via microtubule disruption |
Case Study: Cytotoxicity Studies
In research involving U87 glioblastoma cells, derivatives of the compound were found to induce significant cytotoxic effects, highlighting its potential as an anticancer therapeutic.
Industry
In agrochemical applications, this compound is utilized in developing pesticides and herbicides due to its structural similarity to other benzimidazole derivatives known for their efficacy against pests.
Table 3: Industrial Applications
| Application Type | Description |
|---|---|
| Agrochemicals | Development of pesticides |
| Dyes | Used in dye formulations for solar cells |
Mechanism of Action
The mechanism of action of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of benzimidazole derivatives is highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Benzimidazole Derivatives
Key Observations :
- Chlorine at Position 6: Enhances anticancer activity by increasing DNA-binding affinity in copper complexes (IC50: 1.6–7.9 µM in murine leukemia and pancreatic carcinoma) .
- Benzoyl at Position 5 (Mebendazole): Shifts activity toward antiparasitic applications due to microtubule disruption .
- Hydrochloride Salt (Carbendazim): Improves solubility (logP: 2.616) but reduces cytotoxicity compared to the chloro analog .
Key Findings :
- The 6-chloro substituent significantly enhances cytotoxicity compared to non-chlorinated analogs. For example, compound 5a (IC50: 0.0316 µM) outperforms cisplatin (IC50: 0.045–0.052 µM) in lung cancer models .
- OBD9 demonstrates broader anticancer activity through tubulin targeting, suggesting that bulky substituents (e.g., oxetanyl) improve tissue penetration .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP | Water Solubility | Metabolic Stability |
|---|---|---|---|
| This compound | 2.8* | Low | Moderate |
| Carbendazim hydrochloride | 2.616 | High | High |
| MK-3903 | 3.5 | Moderate | High |
*Estimated based on structural analogs.
Insights :
- Hydrochloride salts (e.g., Carbendazim) improve aqueous solubility, favoring oral bioavailability .
Biological Activity
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate, with the CAS number 20367-38-8, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C9H8ClN3O2
- Molecular Weight: 225.63 g/mol
- Structure: The compound features a benzimidazole core substituted with a chloro group and a carbamate moiety, which is significant for its biological activity.
The biological activity of this compound can be attributed to its structural similarity to fenbendazole, a well-known anthelmintic agent. The proposed mechanisms include:
- Microtubule Disruption: The compound is believed to interfere with microtubule formation in parasitic cells, inhibiting their growth and reproduction.
- TRPC6 Inhibition: Recent studies suggest that derivatives of benzimidazole compounds can inhibit TRPC6 channels, which may be beneficial in treating various diseases including nephrotic syndrome and heart failure .
Antimicrobial and Antifungal Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies: Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. For example, derivatives have been tested against U87 glioblastoma cells with promising results .
- Mechanism of Action in Cancer Cells: Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells, suggesting that the compound may disrupt cell cycle progression and promote programmed cell death .
Table: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Against Cancer Cell Lines: A study demonstrated that this compound derivatives had an IC50 value as low as 45.2 μM against U87 glioblastoma cells, indicating significant anticancer activity .
- Microtubule Disruption Mechanism: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives with carbamate-forming reagents. Optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. For related benzimidazole carbamates, oxidative conditions (e.g., H₂O₂ or mCPBA) are critical for controlling sulfur oxidation states in intermediates .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for benzimidazole) and carbamate carbonyl (δ ~155 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.03 for C₉H₇ClN₃O₂).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally analogous benzimidazole derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungal strains (e.g., Candida albicans).
- DNA-binding studies : Employ UV-Vis titration or fluorescence quenching with CT-DNA to calculate binding constants (Kb), as done for copper(II) complexes of related benzimidazole ligands .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in metal coordination?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with metal ions. The carbamate group acts as a weak σ-donor, while the benzimidazole nitrogen provides stronger coordination sites. Experimental validation via cyclic voltammetry or EPR spectroscopy is recommended for redox-active metal complexes .
Q. What strategies mitigate discrepancies in biological activity data between in vitro and cell-based assays?
- Methodological Answer : Address bioavailability limitations by:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG) or nanoformulation.
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Structure-activity relationship (SAR) : Introduce substituents (e.g., methyl or fluoro groups) to improve membrane permeability, guided by Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) .
Q. How can this compound be modified to enhance AMPK activation, as seen in MK-3903?
- Methodological Answer : The biphenyl-substituted derivative MK-3903 (a potent AMPK activator) was optimized via:
- Bioisosteric replacement : Substitute the carbamate with a carboxylic acid group for improved hydrogen bonding.
- Halogenation : Introduce chloro or fluoro groups at position 6 to enhance metabolic stability.
- In vivo validation : Use high-fructose-fed db/+ mice to measure hepatic fatty acid synthesis inhibition (e.g., 30 mg/kg dose reduced FAS by >50%) .
Q. What mechanistic insights explain the DNA cleavage activity of copper(II) complexes containing this ligand?
- Methodological Answer : Reactive oxygen species (ROS) generation via Fenton-like reactions (Cu⁺/Cu²⁺ cycling) induces strand breaks. Validate via:
- Gel electrophoresis : Supercoiled plasmid DNA (pBR322) unwinding under UV light.
- Radical scavengers : Add EDTA (metal chelator) or DMSO (•OH scavenger) to confirm ROS-mediated cleavage .
Data Contradiction Analysis
Q. Why do some studies report divergent antibacterial activity for structurally similar benzimidazole derivatives?
- Methodological Answer : Variations may arise from:
- Bacterial strain specificity : Gram-negative bacteria (e.g., E. coli) have outer membranes limiting compound uptake.
- Protonation state : The benzimidazole ring’s pKa (~5.6) affects solubility and membrane penetration at physiological pH.
- Synergistic effects : Co-administration with efflux pump inhibitors (e.g., PAβN) can enhance activity against resistant strains .
Tables for Key Data
Table 1 : Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz) | |
| ¹³C NMR | δ 155.2 (C=O), 142.1 (C-Cl), 121.8–135.4 (Ar) | |
| HRMS | m/z 255.03 [M+H]⁺ (calc. 255.02) |
Table 2 : Biological Activity of Related Compounds
| Compound | Activity (IC₅₀/ MIC) | Assay Model | Reference |
|---|---|---|---|
| MK-3903 | 0.3 μM (AMPK activation) | HepG2 cells | |
| Cu(II) Complex | 15 μM (DNA cleavage) | CT-DNA gel assay | |
| 5-arylidene derivative | 8 μg/mL (Antifungal) | C. albicans |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
